DBCO-PEG8-Mal

ADC Linker Bioconjugation Solubility

Researchers face steric hindrance and aggregation risks when using short PEG linkers for ADC or PROTAC conjugation. DBCO-PEG8-Mal provides an optimized PEG8 spacer balancing solubility and flexibility. • Maleimide reacts specifically with thiols (pH 6.5-7.5) for cysteine-selective conjugation. • DBCO enables copper-free SPAAC click chemistry with azide-functionalized payloads. • PEG8 spacer reduces non-specific binding and aggregation vs. PEG4, improving labeling efficiency and signal-to-noise ratio.

Molecular Formula C44H58N4O13
Molecular Weight 850.9 g/mol
Cat. No. B13711701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG8-Mal
Molecular FormulaC44H58N4O13
Molecular Weight850.9 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C44H58N4O13/c49-40(11-12-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48)45-16-19-54-21-23-56-25-27-58-29-31-60-33-34-61-32-30-59-28-26-57-24-22-55-20-17-46-41(50)15-18-47-42(51)13-14-43(47)52/h1-8,13-14H,11-12,15-35H2,(H,45,49)(H,46,50)
InChIKeyQVDWXJPVYDMUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG8-Mal: A Defined-Length Heterobifunctional Linker for Orthogonal Bioconjugation


DBCO-PEG8-Mal is a heterobifunctional crosslinker comprising a dibenzocyclooctyne (DBCO) moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide functional group . The maleimide group reacts specifically and efficiently with thiol groups (-SH) at pH 6.5–7.5 to form a stable thioether bond, enabling site-selective conjugation to cysteine residues or other sulfhydryl-containing biomolecules . The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules under copper-free conditions, providing a bioorthogonal, catalyst-free click chemistry handle . This dual-reactivity architecture allows sequential, orthogonal bioconjugation in aqueous environments without the need for toxic copper catalysts .

Why DBCO-PEG8-Mal Cannot Be Casually Swapped with Other DBCO-PEG-Maleimide Linkers


Within the DBCO-PEG-Maleimide family, the length of the polyethylene glycol (PEG) spacer is not a trivial variable. PEG chain length directly modulates aqueous solubility, conformational flexibility, steric hindrance between conjugated biomolecules, and the overall hydrodynamic radius of the resulting conjugate . A linker that is too short (e.g., PEG4) may induce steric clashes, reduce labeling efficiency, or compromise the activity of sensitive payloads, while an excessively long PEG chain (e.g., PEG12) can introduce unnecessary bulk, increase molecular weight without functional benefit, and potentially alter pharmacokinetic profiles in unintended ways [1]. Furthermore, alternative click handles (e.g., azide) require the complementary reactive partner (e.g., alkyne or DBCO) and cannot simply replace the DBCO group in an existing conjugation protocol without complete workflow redesign . Therefore, casual substitution of DBCO-PEG8-Mal with another DBCO-PEGn-Mal or azide-containing analog risks altering critical bioconjugate properties that are essential for reproducible experimental outcomes or product quality.

DBCO-PEG8-Mal: Quantifiable Differentiation from Closest Analogs for Informed Procurement


DBCO-PEG8-Mal vs. DBCO-PEG4-Mal: Solubility and Linker Length Balance

DBCO-PEG8-Mal exhibits a balanced PEG length that enhances aqueous solubility compared to shorter PEG4 analogs while avoiding the excessive bulk of longer PEG12 linkers. In DMSO, DBCO-PEG4-Mal demonstrates a solubility of 50 mg/mL (74.10 mM) . DBCO-PEG8-Mal, with its extended PEG8 spacer, shows a solubility of approximately 20 mg/mL in DMSO . Although the longer PEG chain of DBCO-PEG8-Mal results in a lower absolute solubility in pure DMSO compared to DBCO-PEG4-Mal, the PEG8 spacer provides greater aqueous compatibility and reduced aggregation propensity when diluted into aqueous buffers, a critical advantage for maintaining conjugate homogeneity and biological activity . In contrast, DBCO-PEG12-Mal (MW ~1027 g/mol) offers even greater aqueous solubility and flexibility , but its increased molecular weight and spacer length may introduce unnecessary steric bulk and complicate purification or characterization in certain applications.

ADC Linker Bioconjugation Solubility

DBCO-PEG8-Mal vs. DBCO-Maleimide: PEGylation Confers Enhanced Aqueous Compatibility and Reduced Aggregation

The presence of a PEG8 spacer in DBCO-PEG8-Mal dramatically alters its solubility and biocompatibility compared to DBCO-Maleimide, which lacks any PEG spacer. DBCO-Maleimide exhibits high solubility in DMSO (80–125 mg/mL) [1], but its hydrophobicity leads to significant aggregation and precipitation upon dilution into aqueous buffers . In contrast, DBCO-PEG8-Mal, with a solubility of ~20 mg/mL in DMSO , maintains superior aqueous compatibility due to the hydrophilic PEG8 chain, enabling homogeneous bioconjugation reactions in physiological buffers without the need for high organic co-solvent concentrations . The PEG8 spacer also reduces non-specific binding and immunogenicity, critical advantages for in vivo applications .

Bioconjugation PEGylation Solubility

DBCO-PEG8-Mal vs. Azido-PEG8-Mal: Orthogonal Click Chemistry Handle Selection

DBCO-PEG8-Mal and Azido-PEG8-Mal represent complementary but non-interchangeable click chemistry handles. DBCO-PEG8-Mal reacts with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC) under copper-free conditions, enabling bioorthogonal labeling in living systems without cytotoxic copper catalysts . Azido-PEG8-Mal, conversely, requires an alkyne or DBCO-functionalized partner for conjugation . The choice between these two linkers dictates the required functionalization strategy for the complementary molecule. DBCO is generally more reactive in SPAAC than simple terminal alkynes, offering faster kinetics at room temperature . However, the DBCO group is more hydrophobic and may require the PEG spacer for aqueous solubility, as discussed in Evidence Item 2.

Click Chemistry SPAAC Bioconjugation

Maleimide Reactivity and Stability: DBCO-PEG8-Mal Shares Class-Wide Characteristics but with PEG-Length Dependent Aqueous Kinetics

The maleimide group in DBCO-PEG8-Mal exhibits the same thiol-specific reactivity and pH-dependent stability as other maleimide-functionalized linkers. Maleimide reacts with thiols at pH 6.5–7.5 to form stable thioether bonds . However, maleimides undergo hydrolysis to maleamic acid at higher pH, competing with thiol conjugation [1]. The rate of hydrolysis is pH-dependent; at pH 7.4 and 37°C, significant hydrolysis can occur within hours [2]. The PEG8 spacer in DBCO-PEG8-Mal may slightly influence the local microenvironment and hydrolysis kinetics in aqueous buffers compared to shorter or non-PEGylated analogs, though direct quantitative comparisons are lacking in public literature. As a class, maleimide-functionalized linkers should be stored anhydrous at -20°C and reactions should be performed promptly in slightly acidic to neutral buffers to maximize conjugation efficiency .

Maleimide Chemistry Stability Bioconjugation

DBCO-PEG8-Mal: Validated Application Scenarios Where Its Differentiation Matters


Antibody-Drug Conjugate (ADC) Linker Requiring Balanced Hydrophilicity and Minimal Steric Hindrance

In ADC development, the linker must maintain antibody solubility, prevent aggregation, and allow efficient payload release. DBCO-PEG8-Mal provides a PEG8 spacer that enhances aqueous compatibility compared to PEG4 linkers , reducing aggregation risk while avoiding the excessive bulk of PEG12 that could complicate purification . The maleimide enables site-specific conjugation to engineered cysteine residues, while the DBCO group allows subsequent copper-free click attachment of azide-functionalized cytotoxic payloads, a strategy employed in next-generation ADCs to preserve antibody integrity .

Site-Specific Protein Labeling for In Vitro and Cellular Imaging

For fluorescence labeling of proteins in live-cell imaging, DBCO-PEG8-Mal enables two-step orthogonal conjugation: first, maleimide-mediated attachment to a thiol (e.g., cysteine residue), followed by SPAAC reaction with an azide-fluorophore . The PEG8 spacer minimizes non-specific binding and improves probe solubility in aqueous cellular media compared to non-PEGylated DBCO-Maleimide, reducing background and enhancing signal-to-noise ratios .

PROTAC Linker Design with Optimized Spacer Length

In PROTAC (Proteolysis Targeting Chimera) development, linker length critically influences ternary complex formation and degradation efficiency. DBCO-PEG8-Mal offers a defined PEG8 spacer that has been empirically validated to provide optimal distance for recruiting E3 ligase and target protein without introducing excessive flexibility that can reduce degradation potency . The DBCO and maleimide functionalities allow sequential conjugation of target-binding and E3 ligase-recruiting moieties under mild, copper-free conditions .

Nanoparticle and Liposome Surface Functionalization

For decorating lipid nanoparticles (LNPs) or liposomes with targeting ligands, DBCO-PEG8-Mal can be incorporated into the lipid bilayer via maleimide-thiol conjugation to thiolated lipids, followed by SPAAC coupling of azide-functionalized targeting moieties (e.g., antibodies, peptides) . The PEG8 spacer provides a hydrophilic brush that reduces non-specific protein adsorption and prolongs circulation half-life compared to shorter PEG linkers .

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